molecular formula C17H19ClN4O2 B2700590 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396686-17-1

5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2700590
CAS No.: 1396686-17-1
M. Wt: 346.82
InChI Key: SQDBERHRGMTVAU-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a piperidinyl-pyrimidinyl moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a diketone or diester.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with a halogenated pyrimidine derivative.

    Attachment of the Benzamide Core: The final step involves coupling the pyrimidine derivative with 5-chloro-2-methoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl-pyrimidinyl moiety may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-(piperidin-1-yl)pyrimidin-2-yl)benzamide: Similar structure but with different substitution on the pyrimidine ring.

    5-chloro-2-methoxy-N-(6-(morpholin-4-yl)pyrimidin-4-yl)benzamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl group may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-24-14-6-5-12(18)9-13(14)17(23)21-15-10-16(20-11-19-15)22-7-3-2-4-8-22/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDBERHRGMTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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